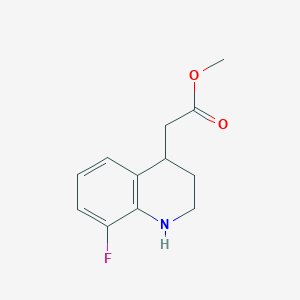
Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate is a chemical compound with the molecular formula C12H14FNO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of a fluorine atom in the quinoline ring enhances its biological activity and stability .
Preparation Methods
The synthesis of Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-fluoro-1,2,3,4-tetrahydroquinoline.
Acylation: The 8-fluoro-1,2,3,4-tetrahydroquinoline is acylated with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) for several hours.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and antiviral activities.
Biological Studies: The compound is employed in studies to understand the biological pathways and mechanisms of action of quinoline derivatives.
Industrial Applications: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate can be compared with other similar compounds such as:
Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate: This compound lacks the fluorine atom, which may result in lower biological activity and stability.
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate: This isomer has the substituent at a different position on the quinoline ring, which can affect its chemical reactivity and biological properties.
Biological Activity
Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, particularly focusing on its anticancer effects and mechanisms of action.
- Molecular Formula : C12H14FNO2
- CAS Number : 83755976
- Molecular Weight : 223.25 g/mol
Research indicates that compounds containing the tetrahydroquinoline structure exhibit various biological activities, particularly in cancer treatment:
- Induction of Oxidative Stress : this compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells. This increase can lead to mitochondrial dysfunction and ultimately apoptosis in tumor cells .
- Cell Cycle Arrest : The compound has demonstrated the ability to affect cell cycle phases in various cancer cell lines, leading to inhibited proliferation. This property is particularly relevant for its application in targeting rapidly dividing cancer cells .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported significant cytotoxic effects against several human cancer cell lines including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The compound's effectiveness varies across different cell lines, suggesting a selective action mechanism .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the tetrahydroquinoline class:
| Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 ± 3 | Induction of ROS |
| This compound | HT-29 | 20 ± 5 | Cell cycle arrest |
| This compound | A2780 | 18 ± 4 | Apoptosis induction |
Notable Research Insights
- Antiproliferative Activity : In a study examining a library of tetrahydroquinoline derivatives, this compound was highlighted for its potent antiproliferative effects against multiple cancer cell lines. The study indicated that the fluorine substitution at the 8-position enhances biological activity by influencing electronic properties and lipophilicity .
- Stereochemistry Effects : Research has also delved into the stereochemistry of related compounds. It was found that different enantiomers of tetrahydroquinoline derivatives exhibit varying degrees of cytotoxicity against cancer cells. This suggests that further exploration into the stereochemical aspects of this compound could yield insights into optimizing its therapeutic efficacy .
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate |
InChI |
InChI=1S/C12H14FNO2/c1-16-11(15)7-8-5-6-14-12-9(8)3-2-4-10(12)13/h2-4,8,14H,5-7H2,1H3 |
InChI Key |
IHDJWBQPFYQYQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCNC2=C1C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















